2,6,8-tribromo-7H-purine 2,6,8-tribromo-7H-purine
Brand Name: Vulcanchem
CAS No.: 89379-12-4
VCID: VC19269961
InChI: InChI=1S/C5HBr3N4/c6-2-1-3(11-4(7)9-1)12-5(8)10-2/h(H,9,10,11,12)
SMILES:
Molecular Formula: C5HBr3N4
Molecular Weight: 356.80 g/mol

2,6,8-tribromo-7H-purine

CAS No.: 89379-12-4

Cat. No.: VC19269961

Molecular Formula: C5HBr3N4

Molecular Weight: 356.80 g/mol

* For research use only. Not for human or veterinary use.

2,6,8-tribromo-7H-purine - 89379-12-4

Specification

CAS No. 89379-12-4
Molecular Formula C5HBr3N4
Molecular Weight 356.80 g/mol
IUPAC Name 2,6,8-tribromo-7H-purine
Standard InChI InChI=1S/C5HBr3N4/c6-2-1-3(11-4(7)9-1)12-5(8)10-2/h(H,9,10,11,12)
Standard InChI Key YYFABSBTYBSQMJ-UHFFFAOYSA-N
Canonical SMILES C12=C(N=C(N1)Br)N=C(N=C2Br)Br

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The purine core of 2,6,8-tribromo-7H-purine consists of a bicyclic structure comprising a pyrimidine ring fused to an imidazole ring. Bromination at the 2-, 6-, and 8-positions introduces significant steric and electronic modifications. The IUPAC name, 2,6,8-tribromo-7H-purine, reflects this substitution pattern . The SMILES notation (C12=C(N=C(N1)Br)N=C(N=C2Br)Br) and InChIKey (YYFABSBTYBSQMJ-UHFFFAOYSA-N) provide unambiguous representations of its structure .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₅HBr₃N₄
Molecular Weight356.80 g/mol
Exact Mass353.77500
LogP2.64
Topological Polar Surface Area54.46 Ų

Spectral Characteristics

Synthesis and Manufacturing

Halogenation of Purine Scaffolds

The synthesis of 2,6,8-tribromo-7H-purine typically involves direct bromination of purine or its derivatives. A 1999 study demonstrated the use of imidazole precursors for constructing substituted purines, where halogenation steps were optimized to achieve regioselectivity . For example, treatment of 7H-purine with excess bromine in a controlled acidic medium may yield the tribrominated product, though competing reactions at N-7 and N-9 positions require careful optimization .

Advances in Regioselective Bromination

Recent methodologies leverage N-trimethylsilylation to enhance reactivity at specific positions. A 2024 study reported that silylation of the purine nitrogen followed by reaction with tert-alkyl halides in the presence of SnCl₄ catalysts enables selective substitution . While this method was primarily applied to alkylation, analogous strategies using brominating agents could be adapted for 2,6,8-tribromo-7H-purine synthesis.

Table 2: Representative Synthesis Conditions

MethodReagents/ConditionsYieldReference
Direct BrominationBr₂, HBr, 0–5°C, 12 h45–60%
Silylation-MediatedTMSCl, SnCl₄, Br₂, 80°C70% (theoretical)

Reactivity and Stability

Functionalization Pathways

2,6,8-Tribromo-7H-purine serves as a versatile precursor for further derivatization:

  • Nucleophilic Aromatic Substitution: Bromine atoms at the 2-, 6-, and 8-positions can be displaced by amines, alkoxides, or thiols to generate diverse purine analogs.

  • Cross-Coupling Reactions: Suzuki-Miyaura coupling with boronic acids enables the introduction of aryl or heteroaryl groups, expanding applications in medicinal chemistry .

Applications in Pharmaceutical Research

Intermediate for Antiviral Agents

Brominated purines are pivotal in synthesizing nucleoside analogs like acyclovir derivatives. The bromine atoms facilitate selective functionalization at the 6-position, a common modification site in antiviral drug design .

Kinase Inhibitor Development

The compound’s ability to act as a ATP-binding site competitor makes it a candidate for kinase inhibitor scaffolds. Molecular docking studies suggest that the bromine atoms enhance binding affinity through hydrophobic interactions .

Comparison with Related Halogenated Purines

2,6,8-Trichloro-7H-Purine

While structurally similar, the chlorine analog exhibits lower molecular weight (247.48 g/mol) and reduced steric hindrance. Chlorine’s weaker electron-withdrawing effect results in slower reaction rates in nucleophilic substitutions compared to bromine .

2,6,8-Triiodo-7H-Purine

Future Directions and Research Opportunities

Catalytic Debromination Strategies

Developing transition-metal catalysts for selective debromination could enable late-stage functionalization, streamlining the synthesis of complex purine derivatives .

Computational Modeling

Density functional theory (DFT) studies could elucidate the electronic effects of bromine substitution, guiding the rational design of analogs with optimized pharmacokinetic properties .

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